molecular formula C15H17N3O3 B2387375 2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide CAS No. 2034348-77-9

2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide

Cat. No.: B2387375
CAS No.: 2034348-77-9
M. Wt: 287.319
InChI Key: OFQJKXQRLPQZKR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a cinnolinone precursor under controlled conditions. The reaction may involve the use of catalysts such as methanesulfonic acid under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and cinnolinyl moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan or cinnolinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies, including docking and DFT analysis, have been conducted to understand these interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide stands out due to its unique combination of a furan ring and a cinnolinyl moiety

Properties

IUPAC Name

2,5-dimethyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-5-12(9(2)21-8)15(20)16-11-3-4-13-10(6-11)7-14(19)18-17-13/h5,7,11H,3-4,6H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQJKXQRLPQZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCC3=NNC(=O)C=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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